molecular formula C5H9NO3 B6591429 (S)-5-(Hydroxymethyl)morpholin-3-one CAS No. 1389384-57-9

(S)-5-(Hydroxymethyl)morpholin-3-one

Cat. No. B6591429
CAS RN: 1389384-57-9
M. Wt: 131.13 g/mol
InChI Key: FOJNXDWRHDVNIW-BYPYZUCNSA-N
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Description

(S)-5-(Hydroxymethyl)morpholin-3-one, also known as 3-Oxymorpholin-5-ylmethanol, is a chemical compound that has been extensively researched due to its potential applications in various fields. Its unique chemical structure and properties have made it a subject of interest in the scientific community.

Scientific Research Applications

Synthesis and Structural Importance

(S)-5-(Hydroxymethyl)morpholin-3-one and its derivatives are pivotal in the field of medicinal chemistry, serving as building blocks. Their unique physicochemical properties enhance both pharmacokinetic and pharmacodynamic attributes of active pharmaceutical ingredients. The synthesis of these enantiomerically pure morpholine building blocks, however, is a challenging task. Recent studies have reported efficient methods for synthesizing these compounds, utilizing stereospecific strategies from chiral pool materials, indicating their structural importance and versatility in chemical synthesis (Stojiljkovic et al., 2022).

Biological and Synthetic Utility

Morpholine derivatives exhibit a wide range of biological activities, including antiviral, analgesic, antitussive, muscle relaxant, antiolytic, and antiparasitic properties. The presence of the morpholine substructure is quite common in nature and is involved in many pharmacological applications. Additionally, these compounds play a significant role in modern organic synthesis, offering good to excellent diastereoselectivity in various chemical reactions, such as Diels-Alder reactions (Huang et al., 2002).

Role in Neurokinin-1 Receptor Antagonism

(S)-5-(Hydroxymethyl)morpholin-3-one derivatives are also recognized for their role in neurokinin-1 receptor antagonism. They are known for their high affinity, oral activity, and long central duration of action, making them effective in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).

Anti-corrosion Properties

Apart from their pharmacological importance, these compounds are also investigated for their anti-corrosion properties. Studies have explored the anti-corrosion potency of certain (S)-5-(Hydroxymethyl)morpholin-3-one derivatives in acidic mediums, finding them effective as cathodic inhibitors and providing insights into their adsorption mechanisms on metal surfaces (Douche et al., 2020).

Mechanism of Action

Target of Action

The primary target of (S)-5-(Hydroxymethyl)morpholin-3-one is Monoacylglycerol lipase (MAGL) . MAGL is a gatekeeper in regulating endocannabinoid signaling and has gained substantial attention as a therapeutic target for neurological disorders .

Mode of Action

The compound interacts with MAGL, inhibiting its activity . This interaction results in changes to the endocannabinoid signaling pathway, which can have various effects depending on the specific context within the body .

Biochemical Pathways

The inhibition of MAGL by (S)-5-(Hydroxymethyl)morpholin-3-one affects the endocannabinoid signaling pathway . This pathway plays a crucial role in several physiological processes, including pain sensation, mood, and memory . The downstream effects of this interaction can therefore be wide-ranging and significant.

Pharmacokinetics

Studies have shown that it has an improved kinetic profile compared to other magl inhibitors . This suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to improved bioavailability .

Result of Action

The molecular and cellular effects of (S)-5-(Hydroxymethyl)morpholin-3-one’s action are primarily related to its inhibition of MAGL. This can lead to increased levels of endocannabinoids, which can have various effects depending on the specific physiological context .

Action Environment

The action, efficacy, and stability of (S)-5-(Hydroxymethyl)morpholin-3-one can be influenced by various environmental factors. For example, it has been found to be a substrate for P-glycoprotein (P-gp) in mice . This could potentially affect its distribution within the body.

properties

IUPAC Name

(5S)-5-(hydroxymethyl)morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-1-4-2-9-3-5(8)6-4/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJNXDWRHDVNIW-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)CO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-(Hydroxymethyl)morpholin-3-one

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